3-Carbamoylpyrazine-2-carboxylic acid
Overview
Description
3-Carbamoylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H5N3O3. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features both a carbamoyl group and a carboxylic acid group attached to the pyrazine ring.
Scientific Research Applications
3-Carbamoylpyrazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and coordination complexes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoylpyrazine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with pyrazine-2,3-dicarboxylic acid.
Amidation: The carboxylic acid group at the 3-position is converted to an amide group using reagents such as ammonia or amines under suitable conditions.
Hydrolysis: The resulting amide can be hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazine-2,3-dicarboxylic acid derivatives.
Reduction: 3-Aminopyrazine-2-carboxylic acid.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of 3-Carbamoylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.
3-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of a carbamoyl group, leading to different reactivity and applications.
Pyrazine-2,3-dicarboxylic acid: Contains two carboxylic acid groups, offering different chemical properties and uses.
Uniqueness
3-Carbamoylpyrazine-2-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which provide a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
3-carbamoylpyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c7-5(10)3-4(6(11)12)9-2-1-8-3/h1-2H,(H2,7,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBWYIDVHOAVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339524 | |
Record name | 3-carbamoylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67367-37-7 | |
Record name | 3-carbamoylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazine-2,3-dicarboxylic acid monoamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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